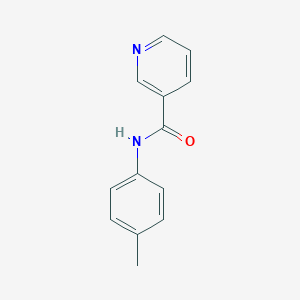

N-(4-methylphenyl)pyridine-3-carboxamide

Description

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(4-methylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |

InChI Key |

ASDNYPJFMDMYPQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Neurokinin-1 Receptor Antagonists

One of the significant applications of N-(4-methylphenyl)pyridine-3-carboxamide derivatives is in the development of neurokinin-1 receptor antagonists. These antagonists are crucial in managing various inflammatory conditions such as migraines, rheumatoid arthritis, and asthma. The modulation of substance P interactions with neurokinin-1 receptors has been linked to the management of central nervous system disorders, including Parkinson's disease .

Table 1 summarizes some key studies on neurokinin-1 receptor antagonists derived from pyridine carboxamide compounds:

Herbicide Development

Plant Growth Inhibition

Research indicates that derivatives of pyridine-3-carboxamide exhibit herbicidal properties. Specifically, N-(4-methylphenyl)pyridine-3-carboxamide has been identified as a potential candidate for herbicide formulation due to its ability to inhibit plant growth effectively . This application is particularly relevant in agricultural settings where controlling weed populations is essential for crop yield.

Neuropharmacology

Potential Treatment for Neurological Disorders

Recent studies have explored the use of compounds similar to N-(4-methylphenyl)pyridine-3-carboxamide in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The compound's ability to interact with cannabinoid receptors suggests a role in modulating neuroinflammatory responses, which are critical in these diseases .

Table 2 outlines neurological applications and findings from recent research:

Synthesis and Chemical Properties

The synthesis of N-(4-methylphenyl)pyridine-3-carboxamide involves various chemical processes that allow for the functionalization of the pyridine ring. Techniques such as acylation and nucleophilic substitution are commonly employed to produce this compound efficiently.

Synthetic Pathways:

- Acylation Reactions: These reactions allow for the introduction of the carboxamide group onto the pyridine ring.

- Nucleophilic Substitution: This method can be used to modify substituents on the aromatic ring, enhancing biological activity.

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, difluoromethyl) improve metabolic stability and target binding, while electron-donating groups (e.g., methoxy) enhance solubility .

- Heterocyclic Rigidity: Fused rings (pyrazolo-pyridine, thieno-pyridine) increase structural rigidity, often improving affinity for enzymes or receptors .

- Regulatory Status : Analogs with fluorinated alkyl chains (e.g., 5F-CUMYL-P7AICA) are frequently regulated due to psychoactive properties .

Q & A

Q. What are the common synthetic routes for N-(4-methylphenyl)pyridine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as coupling pyridine-3-carboxylic acid derivatives with 4-methylaniline. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Catalyst optimization : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in pyridine ring functionalization .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF) or column chromatography with silica gel improves purity .

Reaction parameters (temperature: 80–100°C; solvent: THF or DCM) are critical for yield optimization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing N-(4-methylphenyl)pyridine-3-carboxamide?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., pyridine C3 vs. C2 carboxamide placement) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da precision) and detects impurities .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the carboxamide group. For example, triclinic crystal systems (space group P1) are common, with unit cell parameters: a = 8.39 Å, b = 9.99 Å, c = 12.95 Å .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition : Derivatives show potential as kinase inhibitors due to pyridine-carboxamide interactions with ATP-binding pockets .

- Antiviral agents : Computational docking studies (e.g., AutoDock Vina) predict binding affinity to viral proteases, such as SARS-CoV-2 Mpro .

- Structural analogs : Modifying the 4-methylphenyl group enhances solubility or target specificity .

Advanced Research Questions

Q. How can SHELX software improve the refinement of N-(4-methylphenyl)pyridine-3-carboxamide crystal structures?

- Data handling : SHELXL refines high-resolution (<1.0 Å) data using least-squares minimization, resolving disorder in the methylphenyl group .

- Twinning correction : SHELXD detects and models twinned crystals via Patterson map inversion, critical for low-symmetry space groups .

- Validation : The

CHECKCIFtool in SHELXPRO flags steric clashes (e.g., <2.0 Å H···H contacts) to ensure geometric plausibility .

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for pyridine-3-carboxamide derivatives?

- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify rapid degradation .

- SAR studies : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to enhance binding affinity (ΔΔG = -2.3 kcal/mol in docking models) .

- Pharmacokinetic profiling : Compare plasma half-life (t₁/₂) and bioavailability (%F) in rodent models to prioritize lead compounds .

Q. What strategies mitigate contradictions between NMR and X-ray structural data?

- Dynamic effects : NMR detects conformational flexibility (e.g., carboxamide rotation), while X-ray captures static low-energy conformers .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing-induced distortions .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G**) to validate crystallographic models .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time (<5 min) and temperature .

- Catalyst screening : Immobilized Pd catalysts (e.g., Pd/C) improve coupling efficiency (>90% yield) and recyclability .

- In-line analytics : FTIR monitors reaction progress in real time, enabling immediate adjustment of stoichiometric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.